molecular formula C10H9BrN2O2 B1461719 Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 942920-55-0

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No. B1461719
M. Wt: 269.09 g/mol
InChI Key: VLZWUULVFAASBC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 942920-55-0. It has a linear formula of C10H9BrN2O2 . It is a solid substance with a molecular weight of 269.1 .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a predicted density of 1.624±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa value is predicted to be 10.96±0.40 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate serves as a key intermediate in the synthesis of various chemical compounds. It is used in the synthesis of pyrrolopyridine analogs, showing promise for antibacterial activity (Toja et al., 1986). Additionally, it acts as a 1,4-dipole synthon in the [4 + 2] annulation with N-tosylimines for producing highly functionalized tetrahydropyridines (Zhu et al., 2003).
  • This compound is also used in improving the synthesis of related pyrrole-carboxylate esters, enhancing their yield and suitability for industrial production (Yuan, 2011).

Application in Drug Synthesis

  • It plays a significant role in the synthesis of novel pharmaceuticals. For instance, it is utilized in the synthesis of BMS-911543, a selective JAK2 kinase inhibitor, indicating its potential application in treating myeloproliferative disorders (Kocieňski, 2015).
  • Its derivatives have been shown to exhibit antioxidant activities, which could be beneficial in developing new therapeutic agents (Zaki et al., 2017).

Utility in Material Science

  • The compound's photophysical properties have been studied for potential applications in materials science, particularly as a novel dye with reverse solvatochromism behavior, which could be used in various bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Safety And Hazards

The compound is classified under GHS06, indicating that it is toxic . Hazard statements include H300, H312, H315, and H319 , suggesting that it is harmful if swallowed, in contact with skin, causes skin irritation, and causes serious eye irritation. Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZWUULVFAASBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659706
Record name Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

CAS RN

942920-55-0
Record name Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org
GM Schaaf, S Mukherjee, AG Waterson - Tetrahedron Letters, 2009 - Elsevier
A convenient method to introduce a sulfone group to pyridines and diazines is described. This efficient method involves the conjugate addition of sodium methanesulfinate to vinyl …
Number of citations: 17 www.sciencedirect.com

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